Azepan-1-yl(4-methylphenyl)acetonitrile
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Overview
Description
Azepan-1-yl(4-methylphenyl)acetonitrile is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an azepane ring and a 4-methylphenyl group attached to an acetonitrile moiety.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with azepane and 4-methylbenzaldehyde.
Reaction Steps: The reaction involves the formation of an imine intermediate, followed by a nucleophilic addition of the cyanide ion to form the final product.
Conditions: The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) under an inert atmosphere to prevent oxidation.
Industrial Production Methods:
Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.
Purification: Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the azepane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction.
Substitution: Nucleophiles such as sodium azide (NaN3) can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can yield azepan-1-yl(4-methylphenyl)acetamide.
Reduction Products: Reduction can produce azepan-1-yl(4-methylphenyl)ethylamine.
Substitution Products: Substitution can lead to azepan-1-yl(4-methylphenyl)azide.
Scientific Research Applications
Azepan-1-yl(4-methylphenyl)acetonitrile has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand molecular interactions.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which Azepan-1-yl(4-methylphenyl)acetonitrile exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to cellular processes such as apoptosis, cell proliferation, and metabolism.
Comparison with Similar Compounds
Azepan-1-yl(3-methylphenyl)acetonitrile: Similar structure with a different position of the methyl group on the phenyl ring.
Azepan-1-yl(2-methylphenyl)acetonitrile: Another positional isomer with the methyl group at a different position on the phenyl ring.
Uniqueness: Azepan-1-yl(4-methylphenyl)acetonitrile is unique due to its specific arrangement of functional groups, which can influence its reactivity and biological activity compared to its isomers.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
2-(azepan-1-yl)-2-(4-methylphenyl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2/c1-13-6-8-14(9-7-13)15(12-16)17-10-4-2-3-5-11-17/h6-9,15H,2-5,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBASMRONVHKGAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C#N)N2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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